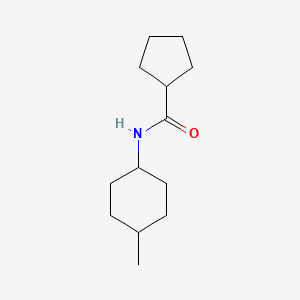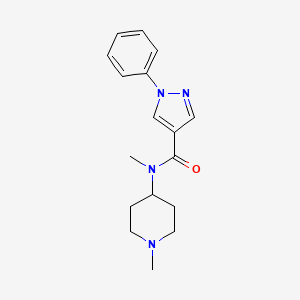![molecular formula C14H20N2O2 B7473381 N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide (DMXAA) is a small molecule that has been widely studied for its potential as an anti-cancer agent. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. DMXAA is known to have a unique mechanism of action that makes it a promising candidate for cancer treatment. In
Mécanisme D'action
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide works by inducing the production of cytokines, which are small proteins that play a key role in the immune response. Specifically, N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide activates the production of interferon-alpha, tumor necrosis factor-alpha, and interleukin-6. These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack and destroy cancer cells. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. It can induce fever, which is thought to be a result of the cytokine production. It can also cause hypotension, or low blood pressure, which is thought to be a result of the vasodilatory effects of the cytokines. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has also been shown to increase the production of reactive oxygen species, which can cause oxidative stress and lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-established mechanism of action, which makes it a useful tool for studying the immune response and angiogenesis. However, N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide also has some limitations. It can be difficult to work with due to its low solubility in water. It can also be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide. One area of interest is its potential as a cancer immunotherapy agent. Researchers are exploring ways to optimize its cytokine-inducing properties to make it more effective at activating the immune response. Another area of interest is its anti-angiogenic properties. Researchers are exploring ways to combine N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide with other anti-angiogenic agents to create more effective cancer treatments. Finally, researchers are exploring ways to overcome the limitations of N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide, such as its low solubility and toxicity, to make it a more useful tool for lab experiments.
Méthodes De Synthèse
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with dimethylamine and acetic anhydride. The resulting product is then purified through chromatography to yield N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide. This synthesis method has been well established and is commonly used in research laboratories.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a unique mechanism of action that involves the induction of cytokines and the activation of immune cells. This makes it a promising candidate for cancer immunotherapy. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has also been shown to have anti-angiogenic properties, which could help to prevent the growth and spread of tumors.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-12(11(2)8-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPUUFIMFOAMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)



![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)